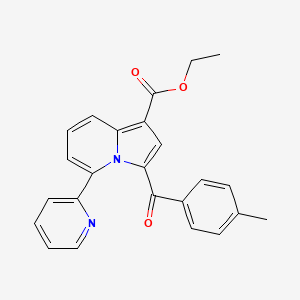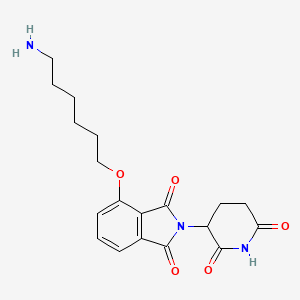
Bis(4-methylbenzyl) ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methylbenzyl) ether is an organic compound with the molecular formula C16H18O and a molecular weight of 226.32 g/mol . It is a symmetrical ether, consisting of two 4-methylbenzyl groups connected by an oxygen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(4-methylbenzyl) ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide . In this case, 4-methylbenzyl alcohol can be deprotonated using a strong base such as sodium hydride (NaH) to form the corresponding alkoxide ion. This alkoxide ion then reacts with 4-methylbenzyl chloride in an S_N2 reaction to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-methylbenzyl) ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: 4-methylbenzyl alcohol.
Substitution: 4-methylbenzyl alcohol and 4-methylbenzyl halide.
Aplicaciones Científicas De Investigación
Bis(4-methylbenzyl) ether is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a solvent in certain reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of bis(4-methylbenzyl) ether involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, it can interact with receptors on cell membranes, modulating signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 4-methylbenzyl ether
- 4-methylbenzyl 4-(tert-octyl)phenyl ether
- Alpha-isopropyl-alpha-methylbenzyl methyl ether
- Alpha,alpha-dimethylbenzyl methyl ether
- Bis(2-ethylhexyl) ether
- Bis(4-bromophenyl) ether
- Bis(2-chloroethyl) ether
Uniqueness
Bis(4-methylbenzyl) ether is unique due to its symmetrical structure and specific reactivity. Compared to other similar compounds, it offers distinct advantages in terms of stability and ease of synthesis. Its symmetrical nature allows for predictable reactivity patterns, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
38460-98-9 |
|---|---|
Fórmula molecular |
C16H18O |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
1-methyl-4-[(4-methylphenyl)methoxymethyl]benzene |
InChI |
InChI=1S/C16H18O/c1-13-3-7-15(8-4-13)11-17-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
Clave InChI |
UJIUKTDUCYLQBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)COCC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[[5-amino-1-(3-methylthiophene-2-carbonyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide](/img/structure/B11938308.png)

![N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B11938322.png)
![2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid](/img/structure/B11938339.png)






